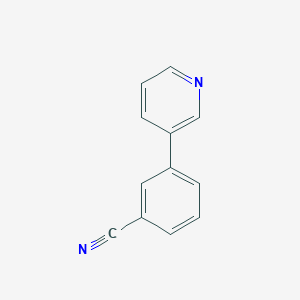

3-(Pyridin-3-yl)benzonitrile

Description

Contextualization within Biphenyl-Type Aromatic Systems

3-(Pyridin-3-yl)benzonitrile is classified as a heteroaromatic biaryl, or more specifically, a biphenyl-type compound where one of the phenyl rings is replaced by a pyridine (B92270) ring. Biaryl scaffolds are of immense importance as they form the core of many pharmaceuticals, natural products, and advanced materials. The synthesis of such compounds, often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the modular construction of complex molecules. smolecule.com The direct linkage between the two aromatic rings in this compound imparts a degree of conformational flexibility, which is a critical parameter in the design of molecules intended to interact with biological targets.

Rationale for Investigating the Pyridine and Benzonitrile (B105546) Moieties in Interconnected Aromatic Structures

The scientific impetus for investigating structures like this compound stems from the distinct and complementary properties of its two core components: the pyridine ring and the benzonitrile moiety.

The interconnection of these two moieties creates a molecule with a specific three-dimensional shape and charge distribution, making it a valuable building block for creating new molecules with tailored properties for applications in drug discovery and materials science. smolecule.com

Overview of Advanced Research Trajectories for this compound

The unique structural features of this compound and its derivatives have propelled them into several advanced research areas, most notably in medicinal chemistry and materials science.

In medicinal chemistry , this scaffold is a key building block for the synthesis of novel therapeutic agents. ontosight.ai Research has focused on developing derivatives that can act as potent and selective inhibitors of various enzymes and receptors. For instance, derivatives have been investigated as inhibitors of glutaminyl cyclase (QPCT and QPCTL) for potential cancer treatments. google.com A significant area of research is in neuroscience, where derivatives have been developed as radioligands for Positron Emission Tomography (PET) imaging. researchgate.net PET is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular processes in the body. frontiersin.org Specifically, fluorinated derivatives of this compound, such as [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB), have been developed as high-affinity antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). researchgate.net These receptors are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression, making these PET probes valuable tools for studying disease pathology and for drug development. researchgate.net Other derivatives have been explored as PET probes for AMPA receptors, which are also crucial in neurotransmission. figshare.comresearchgate.netnih.gov

| Research Area | Application | Example Derivative(s) | Target(s) |

| Medicinal Chemistry | Cancer Therapy | 3-(6-fluoropyridin-3-yl)-2-[4-(4- methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile | QPCT, QPCTL |

| PET Imaging (Neuroscience) | [¹⁸F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile | mGluR5 | |

| PET Imaging (Neuroscience) | 2-[1-(3-methylaminophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl]benzonitrile | AMPA Receptors | |

| Materials Science | Organic Electronics | Not specified | Not applicable |

Table 2: Summary of Advanced Research Applications for this compound and its Derivatives. smolecule.comgoogle.comresearchgate.netfigshare.com

In materials science , the potential of this compound and related structures is being explored for the development of novel organic materials. The presence of extended π-conjugated systems across the two aromatic rings, coupled with the polar nitrile and pyridine groups, suggests that these molecules could possess interesting electronic and optical properties, making them candidates for use in organic semiconductors and other electronic devices. smolecule.com

The field of catalysis also presents a potential trajectory. While not extensively documented for this specific molecule, pyridine-containing compounds are widely used as ligands in transition-metal catalysis due to the coordinating ability of the nitrogen atom. mdpi.com The bifunctional nature of this compound, with two potential coordination sites (pyridine nitrogen and nitrile nitrogen), suggests it could be investigated as a ligand in various catalytic transformations.

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWFZFXMLQJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 3 Pyridin 3 Yl Benzonitrile

Pioneering Synthetic Pathways for 3-(Pyridin-3-yl)benzonitrile

The foundational approaches to constructing this compound primarily rely on well-established organometallic cross-coupling reactions and strategic functional group introductions.

Cross-Coupling Approaches to Carbon-Carbon Bond Formation

The creation of the aryl-aryl bond between the pyridine (B92270) and benzonitrile (B105546) moieties is the cornerstone of the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent methods employed for this purpose.

The Suzuki-Miyaura coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds. smolecule.com This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent with an organic halide. nih.gov For the synthesis of pyridin-yl-benzonitrile derivatives, this has proven to be a highly effective strategy. smolecule.comsmolecule.com

A specific one-pot, two-step palladium-catalyzed borylation/Suzuki cross-coupling reaction has been successfully employed for the synthesis of this compound. nih.gov In this procedure, an aryl halide is first subjected to Miyaura borylation, followed by a Suzuki coupling with a second aryl halide. nih.gov This methodology offers the advantage of using two different aryl halides in a single pot. nih.gov

A representative procedure for the synthesis of this compound via a Suzuki-Miyaura coupling involved the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (B130249) with 4-bromobenzonitrile. rsc.org While this specific example leads to the 4-substituted isomer, the principle is directly applicable to the synthesis of the 3-substituted isomer by using 3-bromobenzonitrile (B1265711) as the starting material.

Table 1: Example of Suzuki-Miyaura Reaction Conditions for a Pyridin-3-yl-benzonitrile Derivative rsc.org

| Parameter | Condition |

| Aryl Halide | 4-bromobenzonitrile |

| Boronic Ester | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Catalyst | Not specified |

| Base | Not specified |

| Solvent | Not specified |

| Yield | 82% |

A general procedure for a one-pot borylation/Suzuki cross-coupling reaction is as follows: The first aryl halide is reacted with a boron source in the presence of a palladium catalyst and a base, followed by the addition of the second aryl halide and a suitable base to facilitate the cross-coupling. nih.gov

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be envisioned for the synthesis of this compound. The synthesis of related biaryl compounds often employs a variety of cross-coupling methods, suggesting their applicability in this context. For instance, the synthesis of quinazoline (B50416) derivatives has been achieved through copper-catalyzed tandem reactions. mdpi.com The synthesis of pyrroles has been accomplished via copper-hydride catalyzed coupling of enynes and nitriles. scispace.com These examples highlight the broader utility of transition metal catalysis in constructing complex heterocyclic systems.

Nitrile Group Introduction and Derivatization Strategies

The introduction of the nitrile group is a critical step in the synthesis of this compound. This can be achieved either by starting with a benzonitrile derivative or by introducing the nitrile group at a later stage of the synthesis.

One common method for introducing a nitrile group is through the cyanation of an aryl halide. This can be accomplished using reagents like copper(I) cyanide or sodium cyanide. Another approach is the Sandmeyer reaction, where an amino group is converted to a nitrile via a diazonium salt. smolecule.com

Furthermore, the nitrile group itself can be a versatile handle for further chemical transformations. For example, nitriles can be converted into tetrazoles or triazines through click reactions, showcasing the potential for derivatization of the final product. mdpi.com

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity to obtain the desired 3-(pyridin-3-yl) isomer is paramount. The choice of starting materials in a cross-coupling reaction dictates the final substitution pattern. For a Suzuki-Miyaura coupling, the use of 3-bromopyridine (B30812) and 3-cyanophenylboronic acid, or conversely, 3-bromobenzonitrile and pyridine-3-boronic acid, would lead to the desired 3,3'-linked product.

The regioselective synthesis of related heterocyclic compounds has been a subject of study. For example, the regioselective synthesis of C3-hydroxyarylated pyrazoles has been achieved through reactions of arynes with pyrazole (B372694) N-oxides. scholaris.ca While not directly applicable to the synthesis of this compound, these studies underscore the importance and ongoing research into controlling regiochemistry in the synthesis of complex aromatic compounds.

Advanced Synthetic Techniques and Reaction Condition Optimization

Optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. This includes fine-tuning parameters such as the choice of catalyst, ligand, base, solvent, and temperature.

In the context of Suzuki-Miyaura couplings, the ligand on the palladium catalyst can significantly influence the reaction's efficiency. For instance, in the synthesis of related biaryl compounds, ligands like XPhos have been shown to dramatically improve yields. clockss.org

Table 2: Effect of Ligand and Base on a Suzuki-Miyaura Coupling Yield clockss.org

| Ligand (mol%) | Base | Yield (%) |

| PCy3 (40) | Na2CO3 | 20 |

| XPhos (10) | Na2CO3 | 42 |

| XPhos (10) | t-BuOK | Similar to above |

| XPhos (10) | Cs2CO3 | 85 |

The development of one-pot procedures, such as the borylation/Suzuki coupling sequence, represents an advanced synthetic technique that improves efficiency by reducing the number of workup and purification steps. nih.gov Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction times and improving yields in various organic transformations, including cross-coupling reactions. mdpi.comnih.gov

Microwave-Assisted Synthesis in this compound Production

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the production of heterocyclic compounds. pku.edu.cnsemanticscholar.orgbeilstein-journals.org For the synthesis of this compound, microwave irradiation is particularly effective when applied to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgrsc.org This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and enhanced product purity. beilstein-journals.orgnih.gov

A typical microwave-assisted Suzuki-Miyaura coupling for the synthesis of this compound would involve the reaction of 3-bromobenzonitrile with pyridin-3-ylboronic acid. The use of a suitable palladium catalyst, such as palladium acetate (B1210297) combined with a phosphine (B1218219) ligand, and a base like potassium carbonate in a solvent with a high dielectric constant (e.g., DMF or water/ethanol mixtures) is common. smolecule.commdpi.com Under microwave irradiation, the reaction mixture can be rapidly heated to temperatures around 90-150°C, leading to high conversion rates and excellent yields of the desired product. rsc.orgnih.govnih.gov For instance, studies on similar biaryl syntheses have shown that yields can reach up to 91% in as little as 10 minutes. organic-chemistry.org

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in cleaner reactions with fewer byproducts, simplifying the purification process. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Suzuki-Miyaura Coupling

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 10-30 minutes |

| Temperature | 80-100°C | 90-150°C |

| Yield | Moderate to high | High to excellent |

| Energy Consumption | Higher | Lower |

| Byproduct Formation | Can be significant | Often minimized |

Mechanistic Analysis of Key Bond-Forming Steps

The cornerstone of many synthetic routes to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the crucial carbon-carbon bond formation between the pyridine and benzonitrile rings. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgnih.gov

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (e.g., 3-bromobenzonitrile) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. libretexts.orgnih.gov Computational studies have shown that for aryl halides, this step is often rate-determining and is influenced by the electronic nature of the substituents on the aromatic ring. acs.org The use of electron-deficient aryl halides can facilitate this process.

Transmetalation: Following oxidative addition, the organoboron reagent (e.g., pyridin-3-ylboronic acid) undergoes transmetalation with the palladium(II) complex. libretexts.orgnih.gov This step involves the transfer of the pyridyl group from the boron atom to the palladium center, displacing the halide. The presence of a base is crucial for this step, as it activates the organoboron species, typically by forming a more nucleophilic boronate complex. pku.edu.cn

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments—the 3-cyanophenyl and the pyridin-3-yl groups—are coupled together to form the desired this compound product. libretexts.orgacs.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The stability and reactivity of the diorganopalladium(II) intermediate play a critical role in the efficiency of this step.

Recent computational and experimental studies have provided deeper insights into the nuances of these steps, including the nature of the active catalytic species and the potential for alternative reaction pathways. pku.edu.cnnih.govethz.ch For instance, the specific ligands coordinated to the palladium center can significantly influence the rates and efficiencies of each elementary step. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound, aiming to reduce environmental impact and improve sustainability. mdpi.com Key areas of focus include the use of greener solvents, recyclable catalysts, and energy-efficient processes.

One of the most significant green chemistry strategies is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. Water has emerged as a promising solvent for Suzuki-Miyaura couplings due to its non-toxic, non-flammable, and inexpensive nature. researchgate.netacs.orgresearchgate.net The development of water-soluble ligands and catalysts has enabled high-yield syntheses of biaryls in aqueous media, often under mild conditions. mdpi.com

The use of recyclable catalysts is another cornerstone of green synthesis. Heterogeneous catalysts, where the palladium is supported on materials like activated carbon, nanoparticles, or polymers, offer the advantage of easy separation from the reaction mixture and potential for reuse over multiple cycles. mdpi.comresearchgate.net This not only reduces the cost associated with the precious metal catalyst but also minimizes palladium contamination in the final product. organic-chemistry.org Researchers have developed nanocatalysts that show high activity and can be recovered and reused for several runs without significant loss of performance. rsc.org

Furthermore, the adoption of microwave-assisted synthesis, as discussed in section 2.2.1, aligns with green chemistry principles by significantly reducing reaction times and energy consumption compared to conventional heating methods. semanticscholar.orgbeilstein-journals.org Solvent-free reaction conditions, where the reactants are ground together with a solid catalyst and heated under microwave irradiation, represent an even greener approach by completely eliminating the need for a solvent. organic-chemistry.org

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents a unique set of challenges that require careful consideration of process chemistry and engineering. acs.orgresearchgate.net Key factors include the cost and availability of starting materials, catalyst efficiency and longevity, process safety, and product purification.

For a large-scale Suzuki-Miyaura coupling to produce this compound, the choice of starting materials is critical. While 3-bromobenzonitrile is a common laboratory reagent, for industrial production, the less expensive but also less reactive 3-chlorobenzonitrile (B1581422) might be considered. This, however, would necessitate a more active and robust catalytic system. googleapis.com Similarly, the stability and cost of the boronic acid or its ester equivalent are important economic factors. smolecule.com

Catalyst selection and optimization are paramount for a cost-effective process. Homogeneous palladium catalysts, while highly active, can be difficult to remove from the product, leading to contamination and increased purification costs. mdpi.comresearchgate.net Therefore, for large-scale production, heterogeneous or immobilized catalysts are often preferred due to their ease of separation and recyclability. mdpi.comresearchgate.net Minimizing the catalyst loading without compromising the reaction yield and turnover number is a key goal in process development.

Process safety is another major concern, especially when dealing with flammable solvents and potentially exothermic reactions. smolecule.com The thermal stability of the reaction mixture must be carefully evaluated to prevent runaway reactions. The use of flow chemistry, where reactants are continuously mixed and reacted in a small reactor, can offer significant safety advantages over traditional batch processing by providing better temperature control and minimizing the volume of hazardous material at any given time.

Finally, the purification of the final product to meet the stringent purity requirements for pharmaceutical or materials applications is a critical step. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and scalable than chromatographic techniques. Developing a robust crystallization process that consistently delivers the desired polymorph with high purity is a crucial aspect of process chemistry. acs.org

Theoretical and Computational Investigations of 3 Pyridin 3 Yl Benzonitrile

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in understanding the intrinsic properties of 3-(Pyridin-3-yl)benzonitrile at the molecular level. These computational tools allow for a detailed analysis of its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the three-dimensional arrangement of atoms in a molecule and its various stable conformations. sci-hub.seresearchgate.netbiosynth.comscielo.org.co For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry. sci-hub.sejddtonline.info These studies reveal crucial parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for Aromatic Systems

| Parameter | Description | Typical Calculated Value (Å or °) | Significance |

|---|---|---|---|

| C-C (aromatic) | Bond length within the benzene (B151609) or pyridine (B92270) ring | ~1.39 - 1.40 | Indicates aromatic character. |

| C-C (inter-ring) | Bond length connecting the two aromatic rings | ~1.48 - 1.50 | Influences the degree of electronic communication between the rings. |

| C≡N | Bond length of the nitrile group | ~1.15 | Characteristic of a triple bond. |

Note: The values presented are typical for similar aromatic compounds and may vary based on the specific computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally suggests higher reactivity. numberanalytics.comnih.gov

For this compound, the distribution of HOMO and LUMO densities reveals the regions most likely to participate in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. nih.gov In molecules with distinct aromatic moieties, the HOMO and LUMO can be localized on different parts of the structure. For example, in some triazolinone derivatives, the HOMO is located on the OCH3 group and the triazolone ring, whereas the LUMO is spread across multiple groups, indicating the electron transfer process upon excitation. nih.gov The analysis of these orbitals provides insights into the molecule's behavior in various chemical environments and its potential for charge transfer interactions. sphinxsai.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

Note: Specific energy values are dependent on the computational method and solvent model employed.

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. biosynth.com The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.nettandfonline.com

In this compound, the nitrogen atom of the pyridine ring and the nitrile group are expected to be regions of high electron density, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution or in an aggregated state is significantly influenced by its interactions with the surrounding environment. Computational models are employed to simulate these effects.

Computational Models for Solvent Effects on Electronic Properties

The electronic properties of a molecule can be significantly altered by the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic structure of this compound. sci-hub.se These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Non-Covalent Interaction (NCI) Analysis in Aggregated States

NCI plots use a color-coded isosurface to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for strong repulsive interactions. iucr.org For a molecule like this compound, NCI analysis can reveal potential π-π stacking between the aromatic rings of adjacent molecules, as well as other weak interactions that contribute to the stability of the crystal lattice. nih.gov This information is vital for understanding the supramolecular chemistry of the compound. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound, commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, involves a series of complex elementary steps. libretexts.orgresearchgate.net Computational modeling is a powerful tool to dissect these pathways, identify key intermediates, and determine rate-limiting steps.

A critical aspect of understanding the reaction mechanism for the formation of this compound is the analysis of transition states (TS). The Suzuki-Miyaura coupling, a prevalent method for its synthesis, proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Each of these steps proceeds through a high-energy transition state.

Computational studies, typically using Density Functional Theory (DFT), can model these transition states. For the synthesis of a related compound, 3-phenylpyridine, DFT calculations have been used to investigate the energetics of the catalytic cycle. researchgate.net A similar approach for this compound would involve modeling the transition state for the oxidative addition of a halopyridine to a Pd(0) complex, the subsequent transmetalation with a cyanophenylboronic acid derivative, and the final reductive elimination to yield the product.

The transition state for the reductive elimination step is particularly crucial as it is often the rate-determining step. Analysis of this TS would reveal the geometry of the complex at the point of C-C bond formation. Key parameters such as the forming C-C bond length and the angles between the pyridine and benzonitrile (B105546) rings within the palladium complex would be determined.

Table 1: Hypothetical Transition State Geometries for the Reductive Elimination Step in the Synthesis of this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Transition State (TS) Value | Product Value |

| C-C forming bond length (Å) | 2.15 | 1.49 |

| Pd-C (pyridine) bond length (Å) | 2.08 | N/A |

| Pd-C (benzonitrile) bond length (Å) | 2.10 | N/A |

| Dihedral Angle (Py-Pd-CNPh) (°) | 35.0 | N/A |

This table presents hypothetical data based on typical values for Suzuki-Miyaura coupling reactions.

By mapping the potential energy surface along the reaction coordinate, a complete energetic profile of the synthetic pathway can be constructed. This profile illustrates the relative energies of reactants, intermediates, transition states, and products. The activation energy (Ea) for each step can be calculated, providing a quantitative measure of the kinetic feasibility of the reaction.

Table 2: Hypothetical Energetic Profile for the Suzuki-Miyaura Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (3-bromopyridine + (3-cyanophenyl)boronic acid + Pd(0) catalyst) | 0.0 |

| Oxidative Addition Intermediate | -5.2 |

| Transmetalation Transition State | +15.8 |

| Transmetalation Intermediate | -12.5 |

| Reductive Elimination Transition State | +25.3 |

| Product (this compound + Pd(0) catalyst) | -30.1 |

This table contains hypothetical data derived from known Suzuki-Miyaura reaction profiles.

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of this compound and provide insights into its electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comacs.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic system. The primary electronic transitions would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals, whether they are localized on the pyridine ring, the benzonitrile ring, or delocalized across the entire molecule, would determine the charge-transfer characteristics of the excitations. Similar TD-DFT studies have been performed on copper(I) complexes with nitrogen-rich ligands and have successfully interpreted their electronic spectra. rsc.org

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound in Dichloromethane

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 | 0.45 | HOMO → LUMO (π→π) |

| S0 → S2 | 250 | 0.21 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 220 | 0.15 | HOMO → LUMO+1 (π→π*) |

This table presents hypothetical data based on typical TD-DFT results for similar biaryl compounds. rsc.org

While basic vibrational frequency calculations are used to confirm that an optimized geometry corresponds to a stable molecule (no imaginary frequencies), more advanced analysis can provide deeper mechanistic insights. For instance, by calculating the vibrational frequencies of reaction intermediates and transition states, one can understand how specific vibrational modes are involved in the reaction mechanism.

In the context of this compound synthesis, analyzing the vibrational modes of the reductive elimination transition state could reveal which molecular motions are coupled to the C-C bond formation. A key feature would be a single imaginary frequency corresponding to the motion along the reaction coordinate towards the product. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state. Furthermore, shifts in characteristic vibrational frequencies, such as the C≡N stretch of the nitrile group or the ring breathing modes of the pyridine and benzene rings, can be tracked along the reaction pathway to understand how the electronic structure evolves from reactants to products. Such detailed vibrational analysis has been applied to phenylpyridine molecules to understand their structure and bonding. orientjchem.org

Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 3 Yl Benzonitrile Beyond Basic Identification

Elucidation of Solid-State Molecular Conformation and Packing

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For 3-(Pyridin-3-yl)benzonitrile, understanding its crystal packing and molecular conformation is achieved primarily through single-crystal X-ray diffraction.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state. A key structural parameter for biaryl compounds like this compound is the dihedral angle (also known as the torsion angle) between the planes of the pyridine (B92270) and benzonitrile (B105546) rings. proteinstructures.comgonzaga.eduyoutube.com This angle describes the degree of twist around the central carbon-carbon single bond connecting the two aromatic systems.

In an ideal, unhindered system, a fully planar conformation might be expected to maximize π-conjugation. However, steric hindrance between the hydrogen atoms on the carbons adjacent to the linking bond (ortho positions) typically forces the rings to adopt a non-planar, or twisted, conformation. leibniz-fli.deresearchgate.net While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as substituted chloropyridine-carbonitriles, reveals that such molecules consistently adopt non-planar geometries in the solid state. nih.gov The degree of twist is a balance between maximizing electronic conjugation (favoring planarity) and minimizing steric repulsion (favoring a twist). The expected dihedral angle would likely fall in the range of 20° to 50°, a common finding for unsubstituted or minimally substituted biaryl systems.

Table 1: Representative Crystallographic Parameters for Biaryl Systems Note: Data is representative of typical biaryl compounds, as specific data for this compound is not available.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Dihedral Angle (τ) | The angle between the plane of the pyridine ring and the plane of the benzonitrile ring. | 20° - 50° |

| C-C Inter-ring Bond Length | The length of the single bond connecting the two aromatic rings. | 1.48 - 1.50 Å |

The way molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are critical in stabilizing the crystal lattice. mdpi.com Based on the functional groups present—a pyridine ring and a nitrile group—several key interactions are anticipated.

C—H···N Hydrogen Bonds: The nitrogen atom of the nitrile group and the nitrogen atom of the pyridine ring are both potential hydrogen bond acceptors. Weak C—H···N hydrogen bonds can form between aromatic C-H donors on one molecule and one of these nitrogen acceptors on a neighboring molecule. nih.gov These interactions are highly directional and play a significant role in determining the packing motif, often linking molecules into one-dimensional chains or two-dimensional sheets.

π–π Stacking Interactions: The aromatic nature of both the pyridine and benzonitrile rings allows for π–π stacking interactions. rsc.org In crystalline structures of similar planar molecules, this typically manifests as an offset face-to-face arrangement, where the centroid of one ring is positioned over the edge of a neighboring ring. nih.govresearchgate.net This configuration minimizes electrostatic repulsion while maximizing attractive dispersion forces. The centroid-to-centroid distance for such interactions is typically in the range of 3.7 to 3.9 Å. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | Aromatic C-H | Nitrile Nitrogen (N≡C) | H···N distance: 2.4 - 2.8 Å |

| Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen | H···N distance: 2.4 - 2.8 Å |

| π–π Stacking | Pyridine/Benzene (B151609) π-system | Pyridine/Benzene π-system | Centroid-Centroid: 3.7 - 3.9 Å (Offset) |

Solution-Phase Conformational Dynamics and Spectroscopic Probes

In solution, molecules are not static but are subject to dynamic processes such as bond rotation. For this compound, the rotation around the C-C bond connecting the two rings is a key dynamic feature that can be investigated using advanced spectroscopic methods.

While standard ¹H and ¹³C NMR are used for basic structural confirmation, more advanced NMR techniques can provide insight into the dynamic conformational behavior of this compound in solution. At room temperature, the rotation around the central C-C bond may be fast on the NMR timescale, resulting in a single set of time-averaged signals for the protons and carbons of each ring.

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for studying such dynamic processes. nih.govresearchgate.net By lowering the temperature, the rate of rotation can be slowed. If the rotational barrier is high enough, the exchange rate may become slow enough on the NMR timescale to "freeze out" distinct conformers, leading to signal broadening and eventual decoalescence into separate signals for each unique conformation. nih.gov Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

2D NMR (NOESY/ROESY) experiments can reveal through-space correlations between protons, providing evidence for the preferred average conformation in solution. columbia.eduillinois.edu A Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. columbia.edureddit.com A NOESY or ROESY spectrum of this compound would be expected to show cross-peaks between the protons on the pyridine ring and those on the benzonitrile ring that are in closest proximity, confirming the spatial arrangement of the two rings relative to each other. researchgate.netblogspot.com

Table 3: Application of Advanced NMR Techniques to Study Conformational Dynamics

| Technique | Information Gained | Expected Observation for this compound |

|---|---|---|

| Variable-Temperature (VT) NMR | Kinetics of inter-ring rotation; rotational energy barrier (ΔG‡). | Signal broadening and potential decoalescence at low temperatures. |

| 2D NOESY/ROESY | Through-space proton-proton proximities; preferred solution-phase conformation. | Cross-peaks between specific protons on the pyridine and benzonitrile rings. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. These methods provide a molecular "fingerprint" and are sensitive to the local chemical environment of functional groups. nih.govnih.gov

For this compound, the most characteristic vibration is the nitrile (C≡N) stretching mode. This typically appears as a strong, sharp absorption band in the FT-IR spectrum in the region of 2220–2240 cm⁻¹. nih.gov The exact frequency of this band is sensitive to the electronic environment; conjugation with the aromatic system influences the bond strength and, consequently, its vibrational frequency. researchgate.net

Other key vibrational modes include:

Aromatic C-H stretching: Observed above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400–1600 cm⁻¹ region, characteristic of the pyridine and benzene rings.

Ring breathing modes: Complex vibrations involving the entire aromatic skeletons, which are unique to the substitution pattern.

To make unambiguous assignments of these numerous vibrational modes, experimental spectra are often paired with quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netutexas.edu DFT calculations can predict the vibrational frequencies and intensities, and a Potential Energy Distribution (PED) analysis can determine the contribution of different internal coordinates to each normal mode, leading to a detailed and reliable assignment of the entire vibrational spectrum. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | 2220 - 2240 | Strong, Sharp |

| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium |

| C=C Stretch | Aromatic Rings | 1400 - 1600 | Medium to Strong |

| C-H In-plane Bend | Aromatic Rings | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | Aromatic Rings | 700 - 900 | Strong |

Photophysical Characterization (excluding basic UV-Vis for identification)

Photophysical characterization involves studying how a molecule interacts with light, specifically its absorption of photons and the subsequent de-excitation pathways, such as fluorescence. For molecules like this compound, which possess both electron-donating (pyridine, to an extent) and electron-withdrawing (benzonitrile) characteristics, the photophysical properties can be dominated by intramolecular charge transfer (ICT) processes. nih.govresearchgate.net

Upon excitation with UV light, an electron can be promoted from a molecular orbital primarily located on the pyridine moiety to one centered on the benzonitrile moiety, creating an ICT excited state. The de-excitation from this state can result in the emission of a photon (fluorescence). Key parameters used to characterize this process are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). nih.govmdpi.com

Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. rsc.orgresearchgate.net

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com

A hallmark of fluorescence originating from an ICT state is solvatochromism , where the color (wavelength) of the emitted light is highly dependent on the polarity of the solvent. rsc.orgscirp.org In polar solvents, the more polar ICT excited state is stabilized to a greater extent than the less polar ground state, leading to a lower energy gap for emission and a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. rsc.org Studying the emission in a range of solvents with varying polarity can therefore provide strong evidence for the charge-transfer nature of the excited state. rsc.org While specific data for this compound is not available, related benzonitrile derivatives are known to exhibit these properties. researchgate.netacs.org

Table 5: Illustrative Solvatochromic Effects on Photophysical Properties Note: Data is hypothetical, illustrating the expected trend for a molecule with an ICT excited state.

| Solvent | Polarity | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | Non-polar | 300 | 350 | 50 |

| Dichloromethane | Polar Aprotic | 305 | 390 | 85 |

| Acetonitrile | Polar Aprotic | 308 | 415 | 107 |

| Methanol | Polar Protic | 310 | 440 | 130 |

Luminescence Properties and Excited State Dynamics

The luminescence behavior and excited-state dynamics of this compound are anticipated to be governed by the interplay of its constituent pyridine and benzonitrile moieties. In analogous molecular systems, the electronic transitions responsible for luminescence are typically of a π-π* or n-π* nature. The pyridine ring, with its nitrogen heteroatom, introduces the possibility of n-π* transitions, which can significantly influence the excited-state lifetime and quantum yield.

The excited-state dynamics are likely to involve several competing deactivation pathways, including fluorescence, phosphorescence, intersystem crossing (ISC), and non-radiative decay. The relative efficiencies of these processes will be dictated by the molecule's geometry, the energy gap between the lowest singlet (S1) and triplet (T1) excited states, and the extent of spin-orbit coupling. For instance, a small S1-T1 energy gap would be expected to facilitate intersystem crossing.

Table 1: Predicted Photophysical Parameters for this compound in a Prototypical Organic Solvent (e.g., Toluene)

| Parameter | Predicted Value/Range | Notes |

| Absorption Maximum (λabs) | 280 - 320 nm | Based on the absorption characteristics of individual pyridine and benzonitrile chromophores. |

| Emission Maximum (λem) | 350 - 450 nm | Dependent on the nature of the lowest excited state and solvent polarity. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Highly sensitive to the efficiency of non-radiative decay pathways and intersystem crossing. |

| Fluorescence Lifetime (τF) | 1 - 10 ns | Typical for singlet excited states in similar aromatic compounds. |

| Phosphorescence Maximum (λphos) | 450 - 550 nm | Would be observed at low temperatures in a rigid matrix. |

| Phosphorescence Lifetime (τphos) | 1 µs - 1 s | Dependent on the efficiency of spin-orbit coupling. |

Investigation of Thermally Activated Delayed Fluorescence (TADF) Characteristics

The molecular architecture of this compound, featuring a donor-acceptor (D-A) character with the pyridine ring acting as a weak electron-withdrawing group and the benzonitrile as a stronger one, suggests the potential for Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, which is particularly relevant in the context of organic light-emitting diodes (OLEDs).

For TADF to occur, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a prerequisite. This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, followed by delayed fluorescence. The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key strategy in designing TADF molecules to achieve a small ΔEST. In this compound, the degree of twist between the pyridine and benzonitrile rings will play a crucial role in determining the HOMO-LUMO overlap and, consequently, the magnitude of ΔEST.

Table 2: Predicted Parameters for TADF in this compound

| Parameter | Predicted Value/Range | Significance |

| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | A small gap is essential for efficient reverse intersystem crossing. |

| Reverse Intersystem Crossing Rate (kRISC) | > 105 s-1 | A high rate is necessary for significant delayed fluorescence. |

| Prompt Fluorescence Lifetime (τp) | 1 - 10 ns | The lifetime of the initially populated singlet excitons. |

| Delayed Fluorescence Lifetime (τd) | 1 - 100 µs | The lifetime of the delayed emission resulting from reverse intersystem crossing. |

Intramolecular Charge Transfer (ICT) Phenomena in this compound and Derivatives

The electronic nature of the pyridine and benzonitrile rings in this compound suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. In such a process, an electron is transferred from a more electron-rich part of the molecule (donor) to a more electron-deficient part (acceptor) in the excited state. This leads to the formation of an excited state with a large dipole moment.

The extent of ICT is highly dependent on the solvent polarity. In polar solvents, the charge-separated ICT state is stabilized, leading to a red-shift in the emission spectrum (solvatochromism). The dynamics of ICT can be complex, often involving conformational changes in the excited state to reach a geometry that maximizes charge separation.

In derivatives of this compound, the ICT characteristics can be systematically tuned. For instance, the introduction of strong electron-donating groups (e.g., -N(CH3)2, -OCH3) on the pyridine or phenyl ring would enhance the donor strength and promote ICT. Conversely, the addition of stronger electron-withdrawing groups would modulate the acceptor properties.

Table 3: Predicted Solvatochromic Shift in the Emission of this compound

| Solvent | Polarity (Dielectric Constant) | Predicted Emission Maximum (λem) |

| Hexane | 1.88 | 350 - 380 nm |

| Toluene | 2.38 | 360 - 390 nm |

| Dichloromethane | 8.93 | 380 - 420 nm |

| Acetonitrile | 37.5 | 400 - 450 nm |

Reactivity and Functionalization of 3 Pyridin 3 Yl Benzonitrile

Chemical Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a key site for reactivity, participating in various addition reactions.

The nitrile functionality can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov These reactions, particularly [3+2] cycloadditions with 1,3-dipoles like nitrile oxides, are powerful methods for constructing five-membered heterocyclic rings such as isoxazoles and 2-isoxazolines. nih.govmdpi.com While specific studies on 3-(Pyridin-3-yl)benzonitrile are not prevalent, the reactivity of the benzonitrile (B105546) group suggests its capability to undergo such transformations. For instance, the reaction of a nitrile oxide with the C≡N triple bond would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system.

These reactions are often carried out under thermal conditions, but alternative "green" methods using supercritical carbon dioxide (scCO₂), ionic liquids, microwave (MW), or ultrasound (US) activation have been developed for similar cycloadditions. nih.gov The reaction of nitrile imines with dipolarophiles is another example of a [3+2] cycloaddition that leads to the formation of pyrazoline derivatives. mdpi.com

Table 1: Examples of [3+2] Cycloaddition Reactions with Nitriles

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

| Nitrile Oxide | Alkene/Alkyne | 2-Isoxazoline/Isoxazole |

| Nitrile Imine | Alkene | Pyrazoline |

| Azide (B81097) | Nitrile | Tetrazole |

This table illustrates general [3+2] cycloaddition reactions involving the nitrile functional group.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This initial addition can be followed by further reactions to yield a variety of functional groups. For example, hydrolysis of the nitrile under acidic or basic conditions yields a carboxylic acid, while reduction can produce a primary amine.

Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. While specific examples for this compound are not detailed in the literature, this represents a fundamental transformation pathway for the benzonitrile moiety.

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as alkylation and coordination to metal ions.

The nitrogen atom of the pyridine ring can be readily alkylated using alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. mdpi.com This process, known as quaternization, modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The reaction yield and rate can be influenced by factors such as the nature of the alkylating agent, the solvent, and the temperature. For example, reactions with tosylates and mesylates have been used to form N-alkylated pyridinium salts. mdpi.com

Table 2: Illustrative Quaternization Reaction Conditions for Pyridine Derivatives

| Pyridine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Pyridine | - | 70 | 78 |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 2-Methylpyridine | - | 70 | 31 |

| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Isoquinoline | - | 70 | 72 |

Data adapted from studies on ribofuranoside derivatives to illustrate general conditions for pyridine quaternization. mdpi.com

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate covalent bond. wikipedia.orgcymitquimica.com The nitrile group can also coordinate to metal ions, typically in an end-on fashion, although it is generally considered a weakly coordinating ligand. unibo.it This dual-functionality allows this compound to act as a monodentate ligand through the pyridine nitrogen, or potentially as a bridging ligand connecting two metal centers. The formation of such complexes can influence the electronic properties and reactivity of the organic scaffold.

Aromatic Functionalization and Electrophilic/Nucleophilic Substitution

The molecule contains two aromatic rings, the pyridine ring and the benzene (B151609) ring, each with distinct reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgaklectures.com When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.com

The benzonitrile ring is also deactivated by the electron-withdrawing nitrile group, which directs incoming electrophiles to the meta-position (relative to the nitrile). Therefore, in this compound, electrophilic attack on the benzene ring would be expected to occur at the positions meta to the cyano group.

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comyoutube.com For a nucleophilic substitution to occur, a good leaving group (such as a halide) must be present at one of these activated positions.

The benzonitrile ring is generally not reactive towards nucleophilic aromatic substitution unless activated by other strongly electron-withdrawing groups or via the formation of an aryne intermediate. nih.gov In the context of this compound itself, which lacks a suitable leaving group on the pyridine ring, direct nucleophilic aromatic substitution is unlikely under standard conditions. However, derivatives containing a leaving group at the 2- or 4-position of the pyridine ring would be expected to undergo this type of reaction readily. youtube.comyoutube.com

Regioselective Substitution on the Benzene and Pyridine Rings

The presence of two distinct aromatic rings in this compound, each with its own electronic properties, governs the regioselectivity of substitution reactions. The pyridine ring, being an electron-deficient heterocycle, and the benzonitrile moiety, with its electron-withdrawing nitrile group, present a complex landscape for electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom. wikipedia.org When such reactions do occur, they typically proceed at the meta-position relative to the nitrogen atom. youtube.com In the case of this compound, the pyridine ring is already substituted at the 3-position, leaving the 2-, 4-, 5-, and 6-positions available for substitution. The directing effect of the benzonitrile group on the pyridine ring would need to be considered.

On the benzonitrile ring, the nitrile group (-CN) is a deactivating and meta-directing substituent for electrophilic aromatic substitution. libretexts.org This is due to its strong electron-withdrawing inductive and resonance effects. Therefore, electrophilic attack on the benzene ring of this compound is predicted to occur at the positions meta to the nitrile group, which are the 2- and 4-positions relative to the pyridinyl substituent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Directing Group | Predicted Position of Substitution |

| Pyridine | Nitrogen Atom | 5-position |

| Benzene | Nitrile Group | 2- and 4-positions (relative to the pyridinyl group) |

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom. youtube.com In this compound, the available ortho-positions are 2 and 4, and the para-position is 6. The presence of the benzonitrile substituent at the 3-position will influence the reactivity of these sites. Studies on substituted pyridines have shown that the regioselectivity of nucleophilic substitution can be influenced by the nature of the substituent at the 3-position. researchgate.net

The benzonitrile ring, being less electron-deficient than the pyridine ring, is generally less reactive towards nucleophilic aromatic substitution unless activated by other strong electron-withdrawing groups. chemistrysteps.com

Metal-Catalyzed C-H Functionalization:

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto aromatic rings, often with high regioselectivity. nih.govnih.gov For pyridine derivatives, C-H functionalization can be directed to specific positions by coordinating the metal catalyst to the nitrogen atom. This approach could potentially enable the selective functionalization of the 2- and 6-positions of the pyridine ring in this compound.

Side-Chain Modifications and Extension Strategies

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, allowing for extensive side-chain modification and extension.

Conversion to Tetrazoles:

The [3+2] cycloaddition reaction of the nitrile group with azides is a common method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netnih.gov Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. beilstein-journals.org The reaction of this compound with an azide source, such as sodium azide, would yield 5-(3-(pyridin-3-yl)phenyl)-1H-tetrazole.

Hydrolysis to Carboxylic Acids:

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgbyjus.com Acid-catalyzed hydrolysis of this compound would proceed via an amide intermediate to yield 3-(pyridin-3-yl)benzoic acid. chemistrysteps.com This transformation is valuable for introducing a carboxylic acid functionality, which can then be used in further derivatization reactions such as esterification or amidation.

Reduction to Primary Amines:

The reduction of the nitrile group provides a direct route to primary amines. google.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. rsc.orgresearchgate.net Reduction of this compound would afford (3-(pyridin-3-yl)phenyl)methanamine, introducing a flexible aminomethyl side chain.

Reaction with Grignard Reagents:

Grignard reagents add to the electrophilic carbon of the nitrile group to form an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.comkrayonnz.comshaalaa.com The reaction of this compound with a Grignard reagent (R-MgX) followed by aqueous workup would produce a 1-(3-(pyridin-3-yl)phenyl)-1-alkanone. This reaction allows for the introduction of a variety of alkyl or aryl groups and the formation of a ketone functionality, which can be further modified.

Table 2: Summary of Side-Chain Modification Strategies for this compound

| Reagent/Condition | Product Functional Group |

| Azide (e.g., NaN3) | Tetrazole |

| H3O+, heat | Carboxylic Acid |

| 1. LiAlH4; 2. H2O | Primary Amine |

| 1. R-MgX; 2. H3O+ | Ketone |

Non Biological Applications and Advanced Materials Integration of 3 Pyridin 3 Yl Benzonitrile

Applications in Organic Electronic Devices

The integration of the pyridine-benzonitrile moiety into organic molecules has led to significant advancements in the field of organic electronics. The distinct electronic properties conferred by the pyridine (B92270) and benzonitrile (B105546) groups allow for the development of materials with tailored charge transport and photophysical characteristics, crucial for high-performance devices.

Derivatives of 3-(Pyridin-3-yl)benzonitrile are extensively utilized in the emissive layers of OLEDs, serving as both host materials and light-emitting dopants (emitters). As host materials, carbazole-benzonitrile-based bipolar compounds have been developed to improve the efficiency of blue phosphorescent OLEDs (PhOLEDs). rsc.org These materials exhibit effective bipolar characteristics, facilitating balanced transport of both holes and electrons. rsc.org By strategically connecting the carbazole donor and benzonitrile acceptor, researchers have created universal host materials suitable for various types of triplet-harvesting blue OLEDs, including phosphorescent, thermally activated delayed fluorescence (TADF), and multi-resonance TADF devices, achieving high external quantum efficiencies (EQEs) exceeding 26%. rsc.org

In the realm of emitters, particularly for TADF, the pyridinecarbonitrile unit is a key acceptor moiety. frontiersin.org TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. frontiersin.org TADF molecules designed with 3-pyridinecarbonitrile derivatives have been successfully developed as highly efficient sky-blue to green emitters. frontiersin.org For instance, a bluish-green OLED incorporating a pentacarbazolyl-benzonitrile derivative with multiple donor types achieved a high EQE of 20.6%. acs.org The introduction of the pyridine moiety into multiple resonance emitters has been shown to fine-tune emission wavelengths, narrow the full width at half maximum (FWHM), and enhance photoluminescence quantum yield (PLQY), leading to green OLEDs with EQEs up to 38% and a narrow FWHM of 26 nm. nih.gov

Table 1: Performance of OLEDs Incorporating Pyridine-Benzonitrile Derivatives

| Emitter/Host Type | Role | Emission Color | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| Carbazole-Benzonitrile Derivative (3-CzPB) | Host | Sky-Blue / Deep-Blue | 26.1% / 26.0% |

| Multi-Resonance Emitter with Pyridine | Emitter | Green | 38% |

| 3-Pyridinecarbonitrile Derivative (5PXZNN) | Emitter | Green | 16-20% |

| Pentacarbazolyl-Benzonitrile Derivative | Emitter | Bluish-Green | 20.6% |

Studies on small molecule OSCs have shown that the performance of devices is closely linked to the intrinsic electron mobilities of the ETLs. rsc.org A pyridine-based material, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), has been identified as a promising ETL due to its high electron mobility, good thermal properties, and high transparency. rsc.orgresearchgate.net Devices using TmPyPB as the ETL exhibited significant enhancements compared to those using BCP, including lower series resistance, higher shunt resistance, and a high power conversion efficiency (PCE) of up to 6.3%. rsc.org This highlights the effectiveness of the pyridine moiety in facilitating efficient electron transport from the active layer to the cathode. rsc.org

The photophysical properties of materials based on this compound can be precisely controlled through chemical modification, a process known as property tuning. This allows for the optimization of materials for specific device applications. One effective strategy is the positional isomerization of the pyridine ring within a donor-acceptor molecular structure. mdpi.com

A study on a series of aggregation-induced emission (AIE) luminogens based on phenylmethylene pyridineacetonitrile derivatives demonstrated that the linking position of the pyridine ring (ortho, meta, or para) significantly influences the molecular configuration and conjugation, leading to different photophysical outcomes. mdpi.comresearchgate.net Shifting the linkage position from meta to ortho and then to para resulted in a bathochromic (red) shift in both absorption and fluorescence emission peaks. mdpi.com The ortho-isomer, in particular, showed the highest fluorescence quantum yield (0.81) and the longest fluorescence lifetime (7.96 ns) in its neat film form, which translated to superior electroluminescence performance in a non-doped OLED with an EQE of 4.31%. mdpi.com This demonstrates that subtle structural changes to the pyridine-benzonitrile framework can profoundly impact material properties and final device efficiency. mdpi.com

Table 2: Effect of Pyridine Positional Isomerization on Photophysical Properties

| Isomer | Substitution Position | Max. Emission (Neat Film) | Fluorescence Quantum Yield (Neat Film) |

|---|---|---|---|

| o-DBCNPy | ortho | 536 nm | 0.81 |

| m-DBCNPy | meta | 525 nm | 0.45 |

| p-DBCNPy | para | 556 nm | 0.33 |

Role as Ligands in Coordination Chemistry and Metallosupramolecular Assemblies

The this compound molecule is an excellent ligand in coordination chemistry due to its two distinct potential coordination sites: the nitrogen atom of the pyridine ring and the nitrile group. This allows it to bind to metal centers and form a wide array of metal complexes and coordination polymers with interesting structures and functionalities. cymitquimica.comfrontiersin.org

Metal complexes incorporating pyridine-based ligands are typically synthesized by reacting the ligand with a suitable metal salt in a solvent. jscimedcentral.comuobaghdad.edu.iq For example, copper(I) and silver(I) complexes have been successfully synthesized by reacting a pyridine-containing ligand with the respective metal salts in a solution, leading to the formation of crystalline coordination compounds. jscimedcentral.commdpi.com

The pyridine nitrogen atom is a common coordination site, acting as a monodentate ligand. jscimedcentral.com In the presence of other coordinating groups, it can act as part of a bidentate or tridentate system, leading to the formation of stable octahedral or other geometric structures around the metal center. uobaghdad.edu.iqrsc.org The resulting complexes, such as those of Ni(II), Cu(I), and Ag(I), often exhibit high melting points, indicating the formation of stable oxidation states. jscimedcentral.com The design of these complexes can be further elaborated to create intricate structures like dinuclear complexes held together by bridging ligands, forming stable, ring-like supramolecular assemblies. mdpi.com

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. wikipedia.orgaps.org This property is of great interest for applications in molecular switches, sensors, and memory devices. nih.gov Iron(II) complexes are particularly well-known for exhibiting SCO. rsc.orgnih.gov

The ligand field surrounding the Fe(II) ion dictates whether SCO can occur. Ligands based on pyridine and its derivatives, such as 2,6-bis(pyrazol-3-yl)pyridines and 2,6-bis(benzimidazol-2-yl)pyridine, have been instrumental in synthesizing Fe(II) complexes that display temperature-induced SCO. mdpi.comrsc.org In these octahedral complexes, the Fe(II) center is coordinated by two tridentate ligands. rsc.orgrsc.org The transition from the diamagnetic LS state (¹A₁) at low temperatures to the paramagnetic HS state (⁵T₂) at higher temperatures can be observed through magnetic susceptibility measurements. nih.govrsc.org The specific transition temperature and the completeness of the crossover are highly dependent on the precise structure of the ligand, the counter-ions present in the crystal lattice, and intermolecular interactions. rsc.orgnih.gov By carefully selecting the pyridine-based ligand, it is possible to tune the SCO behavior for specific applications. nih.gov

Metal-Organic Framework (MOF) Precursors

This compound serves as a bifunctional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The unique structure of this compound, featuring both a pyridyl nitrogen atom and a nitrile group, allows for versatile coordination chemistry and the potential for post-synthetic modification.

The pyridyl nitrogen atom is a common coordinating site in MOF chemistry, readily binding to various metal centers to form the framework structure. The benzonitrile group, while less commonly used as a primary coordination site, offers several advantages. It can influence the porosity and electronic properties of the resulting MOF and can serve as a reactive handle for post-synthetic modifications. This dual functionality makes this compound a valuable precursor for creating functional MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govrsc.orgrsc.org

The general strategy for synthesizing MOFs involves combining metal ions with organic linkers like this compound under solvothermal conditions. nih.gov The specific structure of the resulting MOF depends on the coordination geometry of the metal ion, the reaction conditions, and the geometry of the organic linker.

| Component | Function in MOF Synthesis | Relevant Properties |

| Pyridyl Group | Primary coordination site with metal ions | Lewis basic nitrogen atom, directional bonding |

| Benzonitrile Group | Modulates framework properties, potential for post-synthetic modification | Polarity, reactivity of the nitrile group |

| Metal Ion | Forms nodes of the framework | Defines coordination geometry and overall topology |

Advanced Chemical Building Block Applications

Precursors for Complex Heterocyclic Systems

The structure of this compound, which combines a pyridine ring and a benzonitrile moiety, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. researchgate.net The nitrile group (-CN) is a particularly versatile functional group in organic synthesis, capable of undergoing a wide range of transformations to form various nitrogen-containing heterocycles.

Nitriles are well-established starting materials in heterocyclic synthesis. nih.gov For instance, the nitrile group can participate in cyclization reactions with other reagents to form rings such as pyrimidines, pyridazines, and triazoles. scielo.org.mxnih.gov The presence of the pyridine ring in this compound can direct these reactions or be incorporated into the final polycyclic aromatic system, leading to novel compounds with potentially interesting electronic or biological properties.

Examples of Reactions Involving the Nitrile Group for Heterocycle Synthesis:

| Reaction Type | Reagents | Resulting Heterocycle |

| Cyclocondensation | Amidines, Guanidines | Pyrimidines |

| [3+2] Cycloaddition | Azides | Tetrazoles |

| Thorpe-Ziegler Reaction | Intramolecular reaction with an active methylene group | Aminopyridines |

| Pinner Reaction | Alcohols, HCl | Imidates (intermediate for other heterocycles) |

The synthesis of fused heterocyclic systems, such as pyrazolo[4,3-e]pyridines, often involves multi-component reactions where a nitrile-containing compound could be a key starting material. nih.gov The reactivity of this compound allows for its integration into complex molecular architectures, making it a significant building block in medicinal and materials chemistry. mdpi.com

Scaffolds for Supramolecular Chemistry (e.g., Hydrogen Bonding, Pi-Stacking)

The distinct electronic and structural features of this compound make it an excellent scaffold for building supramolecular assemblies. mdpi.com These assemblies are held together by non-covalent interactions, primarily hydrogen bonding and pi-stacking.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. mdpi.com It can form directional hydrogen bonds with suitable donor molecules, such as carboxylic acids or amides. This interaction is fundamental in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.gov The formation of these hydrogen-bonded networks is a key principle in crystal engineering and the design of functional materials.

Pi-Stacking: The molecule contains two aromatic rings: a pyridine ring and a benzene (B151609) ring. These electron-rich pi-systems can interact with each other through pi-pi stacking interactions. nih.govnih.gov These interactions, although weaker than hydrogen bonds, are crucial for the stabilization of supramolecular architectures. The relative orientation of the two rings in this compound can lead to various stacking motifs, influencing the packing of the molecules in the solid state. The benzonitrile fragment, in particular, can engage in π-π stacking interactions that contribute to the stability of host-guest complexes. nih.gov

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

| Hydrogen Bonding | Pyridine Nitrogen (acceptor) | Directional control of self-assembly |

| Pi-Pi Stacking | Pyridine and Benzene rings | Stabilization of the overall structure |

| Dipole-Dipole | Nitrile Group | Contributes to intermolecular forces and packing |

The interplay of these non-covalent forces allows this compound to act as a versatile building block in supramolecular chemistry, enabling the construction of complex and functional molecular systems. mdpi.com

Future Perspectives and Emerging Research Directions for 3 Pyridin 3 Yl Benzonitrile

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 3-(Pyridin-3-yl)benzonitrile is expected to be heavily influenced by the principles of green chemistry, moving away from harsh conditions and hazardous reagents. Research into sustainable synthetic methods for benzonitriles, in general, provides a roadmap for this evolution.

One promising approach involves the use of ionic liquids, which can act as recyclable catalysts, co-solvents, and phase separators, thereby simplifying reaction workups and minimizing waste. researchgate.netrsc.org For instance, a novel green route for benzonitrile (B105546) synthesis utilizes a hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and the release of inorganic acids. researchgate.net This method achieves a 100% yield and allows for the easy recovery and reuse of the ionic liquid. rsc.org

Another innovative and sustainable strategy involves the photochemical conversion of pyridines into benzonitriles. researchgate.net This method avoids the use of toxic cyanide sources, which are common in traditional cyanation reactions. researchgate.net The process begins with the N-oxidation of the pyridine ring, followed by a photochemical deconstruction to form a nitrile-containing intermediate, which then undergoes a Diels-Alder cycloaddition to form the benzonitrile ring. researchgate.net Adapting such a strategy for this compound could offer a direct and modular route from readily available pyridine-based starting materials. researchgate.net